![molecular formula C20H23NO3S B12601059 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine CAS No. 916976-43-7](/img/structure/B12601059.png)
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a methoxyphenyl-phenylmethylidene moiety
准备方法
The synthesis of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenyl-Phenylmethylidene Moiety: This step involves a condensation reaction between the piperidine derivative and the appropriate methoxyphenyl-phenylmethylidene precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the methanesulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar compounds to 1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine include:
1-(Methanesulfonyl)-4-phenylpiperidine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-[(3-Methoxyphenyl)(phenyl)methylidene]piperidine:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activities.
属性
CAS 编号 |
916976-43-7 |
|---|---|
分子式 |
C20H23NO3S |
分子量 |
357.5 g/mol |
IUPAC 名称 |
4-[(3-methoxyphenyl)-phenylmethylidene]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C20H23NO3S/c1-24-19-10-6-9-18(15-19)20(16-7-4-3-5-8-16)17-11-13-21(14-12-17)25(2,22)23/h3-10,15H,11-14H2,1-2H3 |
InChI 键 |
DTMRYIPBDDEDBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


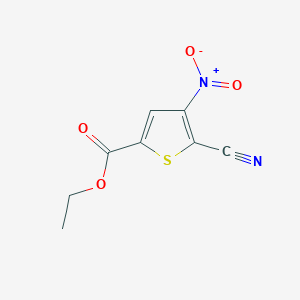

![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)


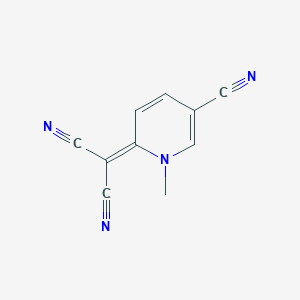
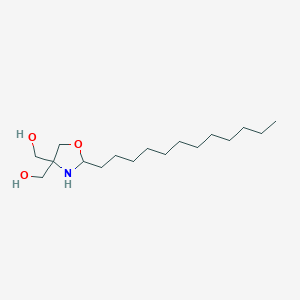
![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
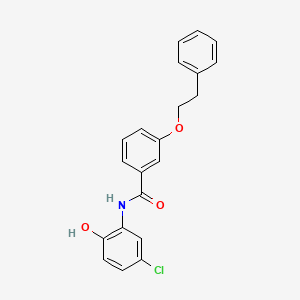
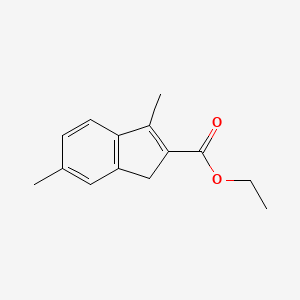
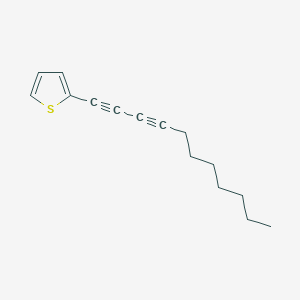
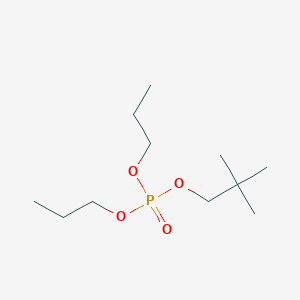
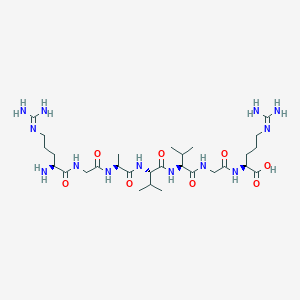
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
